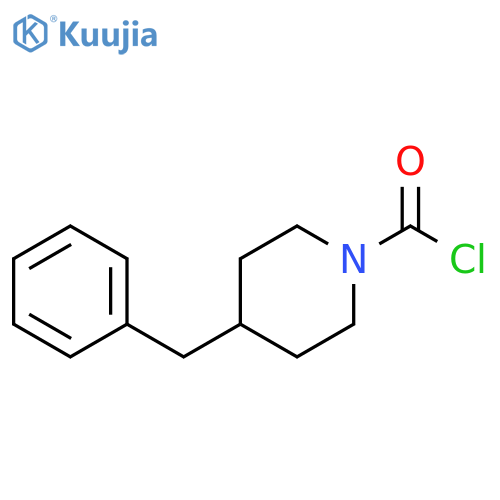Cas no 31252-43-4 (4-benzylpiperidine-1-carbonyl chloride)

31252-43-4 structure
商品名:4-benzylpiperidine-1-carbonyl chloride
4-benzylpiperidine-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarbonyl chloride, 4-(phenylmethyl)-
- 4-benzylpiperidine-1-carbonyl chloride
-
- インチ: 1S/C13H16ClNO/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
- InChIKey: LDNVHKQYAWVPKB-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(N1CCC(CC2=CC=CC=C2)CC1)=O
計算された属性
- せいみつぶんしりょう: 237.0920418g/mol
- どういたいしつりょう: 237.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 20.3Ų
4-benzylpiperidine-1-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-187469-0.1g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 0.1g |
$144.0 | 2023-09-18 | |
| Enamine | EN300-187469-0.05g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 0.05g |
$97.0 | 2023-09-18 | |
| Enamine | EN300-187469-2.5g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 2.5g |
$1008.0 | 2023-09-18 | |
| Enamine | EN300-187469-5.0g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 5g |
$1488.0 | 2023-06-01 | |
| 1PlusChem | 1P01BG1Z-250mg |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 250mg |
$264.00 | 2025-03-19 | |
| 1PlusChem | 1P01BG1Z-1g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 1g |
$605.00 | 2025-03-19 | |
| Enamine | EN300-187469-10g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 10g |
$2209.0 | 2023-09-18 | |
| Aaron | AR01BGAB-1g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 1g |
$731.00 | 2025-02-09 | |
| Aaron | AR01BGAB-2.5g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 2.5g |
$1411.00 | 2023-12-14 | |
| A2B Chem LLC | AW12839-100mg |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 100mg |
$187.00 | 2024-04-20 |
4-benzylpiperidine-1-carbonyl chloride 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
31252-43-4 (4-benzylpiperidine-1-carbonyl chloride) 関連製品
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
